3-Benzimidazolyl-1-(hydroxyimino)propylamine
Overview
Description
3-Benzimidazolyl-1-(hydroxyimino)propylamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, which is a fusion of benzene and imidazole. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
3-Benzimidazolyl-1-(hydroxyimino)propylamine is a derivative of benzimidazole . Benzimidazole compounds are known to target various enzymes involved in a wide range of therapeutic uses . .
Mode of Action
The mode of action of benzimidazole derivatives is often associated with their interaction with the targeted enzymes
Biochemical Pathways
Benzimidazoles are known to affect various biochemical pathways due to their interaction with different enzymes
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Benzimidazolyl-1-(hydroxyimino)propylamine are not fully understood yet. Benzimidazoles are known to possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .
Cellular Effects
The cellular effects of this compound are currently unknown. Benzimidazole derivatives have been intensively studied for their effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is not yet fully elucidated. Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzimidazolyl-1-(hydroxyimino)propylamine typically involves the reaction of benzimidazole with appropriate reagents to introduce the hydroxyimino and propylamine groups. One common method involves the reaction of benzimidazole with hydroxylamine and a suitable alkylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Benzimidazolyl-1-(hydroxyimino)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
3-Benzimidazolyl-1-(hydroxyimino)propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
1,2,4-Triazole: Another heterocyclic compound with similar biological properties.
1,3,5-Triazine: Known for its antiviral and anticancer activities.
Uniqueness
3-Benzimidazolyl-1-(hydroxyimino)propylamine is unique due to the presence of both hydroxyimino and propylamine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications in various fields of research .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N'-hydroxypropanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10(13-15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7,15H,5-6H2,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPXAUUVKOTUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694344 | |
Record name | 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4404-30-2 | |
Record name | 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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